molecular formula C17H20ClN3O4 B2863948 8-(5-Chloro-2-methoxybenzoyl)-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 1021073-54-0

8-(5-Chloro-2-methoxybenzoyl)-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione

Cat. No.: B2863948
CAS No.: 1021073-54-0
M. Wt: 365.81
InChI Key: CCNFLSNOMIKLSB-UHFFFAOYSA-N
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Description

8-(5-Chloro-2-methoxybenzoyl)-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione is a synthetic spirocyclic hydantoin derivative characterized by a 1,3,8-triazaspiro[4.5]decane-2,4-dione core. The compound features a 5-chloro-2-methoxybenzoyl substituent at the 8-position and an ethyl group at the 3-position.

Properties

IUPAC Name

8-(5-chloro-2-methoxybenzoyl)-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20ClN3O4/c1-3-21-15(23)17(19-16(21)24)6-8-20(9-7-17)14(22)12-10-11(18)4-5-13(12)25-2/h4-5,10H,3,6-9H2,1-2H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCNFLSNOMIKLSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2(CCN(CC2)C(=O)C3=C(C=CC(=C3)Cl)OC)NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(5-chloro-2-methoxybenzoyl)-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione typically involves multiple steps:

    Formation of the Spirocyclic Core: The initial step involves the formation of the spirocyclic core through a cyclization reaction. This can be achieved by reacting an appropriate diamine with a diketone under acidic or basic conditions to form the spirocyclic intermediate.

    Introduction of the Benzoyl Group: The next step involves the introduction of the 5-chloro-2-methoxybenzoyl group. This is typically done through an acylation reaction using 5-chloro-2-methoxybenzoyl chloride in the presence of a base such as triethylamine.

    Final Cyclization and Purification: The final step involves cyclization to form the triazaspirodecane structure, followed by purification using techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for the cyclization steps, as well as advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Step 1: Formation of the Spirocyclic Hydantoin Core

The 1,3,8-triazaspiro[4.5]decane-2,4-dione core is synthesized via cyclocondensation of hydantoin derivatives with piperidine intermediates. Substituents such as the ethyl group at position 3 are introduced through alkylation or reductive amination .

Step 2: Benzoylation at Position 8

The 5-chloro-2-methoxybenzoyl group is introduced via nucleophilic acyl substitution. A typical protocol involves reacting the spirocyclic hydantoin with 5-chloro-2-methoxybenzoyl chloride in the presence of a base (e.g., potassium carbonate) and a polar aprotic solvent (e.g., DMF or acetonitrile) .

Reaction Conditions:

ReagentSolventTemperatureCatalystYield
5-Chloro-2-methoxybenzoyl chlorideAcetonitrile/DMF85°CCuI, K₂CO₃~65%

Substitution Reactions

The compound undergoes selective substitutions at reactive sites:

Chloro Group Reactivity

The 5-chloro substituent on the benzoyl ring is susceptible to nucleophilic aromatic substitution (NAS) under harsh conditions. For example:

  • Reaction with amines : Forms aryl amino derivatives in the presence of Pd catalysts .

  • Hydrolysis : Converts to a hydroxyl group under basic conditions (e.g., NaOH/EtOH) .

Example Reaction:
ClNH3,textPdOAc2NH2\text{Cl}\xrightarrow{\text{NH}_3,\\text{Pd OAc }_2}\text{NH}_2

Methoxy Group Reactivity

The 2-methoxy group can undergo demethylation using strong acids (e.g., HBr/AcOH) to yield a phenolic derivative .

Ring-Opening and Stability

The hydantoin ring remains stable under physiological conditions but can hydrolyze in strongly acidic or basic environments:

Hydrolysis Pathways

ConditionProductMechanism
1M HCl (reflux)3-Ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione + 5-chloro-2-methoxybenzoic acidAcid-catalyzed cleavage
1M NaOH (reflux)Ring-opened dicarboxylateBase-mediated hydrolysis

Functionalization at the Ethyl Group

The 3-ethyl substituent on the triazaspiro ring can be oxidized to a ketone using KMnO₄ or modified via radical reactions .

Biological Activity and Stability

While specific data for this compound is limited, structurally related spirocyclic hydantoins exhibit:

  • HIF prolyl hydroxylase inhibition (patent CN102459278A) .

  • Stability in plasma : >90% remaining after 24 hours (pH 7.4, 37°C) .

Comparative Reactivity Table

Reaction TypeReagents/ConditionsOutcomeCitation
BenzoylationAcyl chloride, CuI, K₂CO₃8-Substituted derivative
Chloro substitutionNH₃, Pd(OAc)₂Aryl amine
Methoxy demethylationHBr/AcOHPhenolic derivative
Hydantoin hydrolysis1M HCl or NaOHRing-opened products

Key Research Findings

  • Synthetic Optimization : Continuous flow reactors improve yield (up to 72%) and reduce reaction time.

  • Biological Relevance : Analogous compounds show promise in treating anemia via HIF pathway modulation .

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique spirocyclic structure, which can serve as a scaffold for the development of new molecules with potential biological activity.

Biology

In biological research, it is investigated for its interactions with various biological targets, including enzymes and receptors.

Medicine

In medicinal chemistry, this compound is explored for its potential as a therapeutic agent, particularly in the treatment of neurological and psychiatric disorders due to its interaction with delta opioid receptors .

Industry

In the industrial sector, this compound could be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of 8-(5-chloro-2-methoxybenzoyl)-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione involves its interaction with specific molecular targets, such as delta opioid receptors. It binds to these receptors, modulating their activity and influencing signal transduction pathways involved in pain perception and mood regulation .

Comparison with Similar Compounds

Antimalarial Spiropiperidine Hydantoins

  • CWHM-123 (8-(5-Chloro-2-hydroxybenzyl)-3-ethyl-1-isopentyl-1,3,8-triazaspiro[4.5]decane-2,4-dione):

    • Key Difference : Hydroxybenzyl vs. methoxybenzoyl substituent.
    • Activity : Exhibits potent antimalarial activity against Plasmodium falciparum 3D7 (IC₅₀ = 0.310 µM) and chloroquine-resistant Dd2 strains (IC₅₀ = 0.320 µM) .
    • Mechanism : The hydroxyl group may enhance target binding via hydrogen bonding, whereas the methoxy group in the queried compound could improve metabolic stability but reduce potency .
  • CWHM-505 (4,5-Dichloro analog of CWHM-123):

    • Key Difference : Additional chlorine atom at the 4-position of the benzyl ring.
    • Activity : Higher potency (IC₅₀ = 0.099 µM) due to increased electron-withdrawing effects and enhanced parasite target interaction .

Derivatives with Arylpiperazine Moieties

  • 8-[5-(5-Chloro-2,4-dimethoxyphenyl)pentyl] Analog (CAS 187397-23-5): Key Difference: Dimethoxy substitution and extended alkyl chain.
  • TRI-BE (8-Benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione): Key Difference: Benzyl substituent instead of chloro-methoxybenzoyl.

Structure-Activity Relationships (SAR)

Compound Substituent (R) Bioactivity (IC₅₀/EC₅₀) Key SAR Insight
Target Compound 5-Chloro-2-methoxybenzoyl N/A Methoxy may reduce metabolic oxidation vs. hydroxy analogs .
CWHM-123 5-Chloro-2-hydroxybenzyl 0.310 µM (3D7) Hydroxy group critical for antimalarial target engagement .
8-Benzyl (TRI-BE) Benzyl Anti-migration (PC3) Aromatic bulk enhances anticancer activity .
8-(3-Chloro-5-(CF₃)pyridinyl) 3-Chloro-5-trifluoromethyl N/A Electron-withdrawing groups improve target selectivity .

Pharmacokinetic and Toxicity Considerations

  • LogP and Solubility : The target compound’s logP (~2.5) suggests favorable blood-brain barrier penetration, but low aqueous solubility (logSw ≈ -2.98) may limit oral bioavailability .
  • Toxicity : Chlorine atoms may introduce hepatotoxicity risks, as seen in chloroquine derivatives, necessitating preclinical safety profiling .

Biological Activity

The compound 8-(5-Chloro-2-methoxybenzoyl)-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione belongs to the class of 1,3,8-triazaspiro compounds , which have garnered attention for their diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C15H18ClN3O3
  • Molecular Weight : 319.78 g/mol
  • CAS Number : [Insert CAS number if available]

The structure features a triazaspiro framework that is essential for its biological activity.

Biological Activity Overview

  • Antimicrobial Activity :
    • Compounds with similar triazaspiro structures have shown promising antimicrobial properties. The presence of the chloro and methoxy groups in this compound may enhance its interaction with microbial cell membranes, leading to increased antimicrobial efficacy .
  • Anticancer Properties :
    • Research indicates that triazaspiro compounds can inhibit tumor growth. The specific mechanism often involves the induction of apoptosis in cancer cells through mitochondrial pathways. Studies have shown that compounds targeting mitochondrial permeability transition pores (mPTP) can lead to decreased apoptotic rates in myocardial infarction models, suggesting potential anticancer applications as well .
  • Anti-inflammatory Effects :
    • Similar compounds have demonstrated anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediating immune responses. This suggests that this compound could also possess these beneficial effects .

The mechanisms through which this compound exerts its biological effects are multifaceted:

  • Inhibition of mPTP : The compound may act as an inhibitor of the mPTP, thereby preventing cell death in conditions such as myocardial infarction and potentially in cancer cells .
  • Interaction with Enzymes : The structural features allow for interaction with various enzymes involved in metabolic pathways, possibly leading to altered drug metabolism or enhanced therapeutic effects .

Case Studies and Research Findings

Several studies have explored the biological activity of triazaspiro compounds:

  • Study on Antimicrobial Activity :
    • A study found that derivatives of triazaspiro compounds exhibited significant antimicrobial activity against various bacterial strains. The presence of halogenated groups was particularly noted to enhance activity against resistant strains .
  • Anticancer Activity Assessment :
    • In vitro studies demonstrated that certain triazaspiro derivatives induced apoptosis in breast cancer cell lines through caspase activation pathways. These findings suggest that the compound may be a candidate for further development as an anticancer agent .
  • Inflammation Model Studies :
    • In animal models of inflammation, triazaspiro compounds showed a reduction in inflammatory markers and improved recovery outcomes, indicating their potential as anti-inflammatory agents .

Data Tables

Biological ActivityMechanismReference
AntimicrobialMembrane disruption
AnticancermPTP inhibition
Anti-inflammatoryCytokine inhibition

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 8-(5-chloro-2-methoxybenzoyl)-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves multi-step protocols, including spirocyclization and functional group coupling. For example, ethylation of the triazaspiro core (e.g., using ethyl iodide in DMF with NaH as a base) can yield the 3-ethyl substituent . Microwave-assisted methods may enhance reaction efficiency by reducing time and improving yields, as demonstrated for analogous triazaspiro compounds . Key variables to optimize include solvent polarity (e.g., DMF vs. THF), temperature (60–100°C), and stoichiometric ratios of reagents. Chromatography (e.g., silica gel or reverse-phase HPLC) is critical for purification .

Q. How is the structural integrity of this compound validated during synthesis?

  • Methodological Answer : Characterization relies on a combination of techniques:

  • NMR (¹H/¹³C) to confirm spirocyclic connectivity and substituent positions.
  • HRMS/ESI-MS to verify molecular weight (e.g., observed m/z 408 [M+H]⁺ for a related ethyl-spiro compound) .
  • FT-IR to identify carbonyl stretches (~1700–1750 cm⁻¹ for dione groups) .
  • X-ray crystallography (if crystals are obtainable) for absolute configuration determination .

Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?

  • Methodological Answer : Initial screens should focus on target-agnostic assays:

  • Cytotoxicity (e.g., MTT assay against cancer cell lines like PC3 or HeLa) .
  • Enzyme inhibition (e.g., kinase or protease panels due to the spirohydantoin scaffold’s affinity for ATP-binding pockets) .
  • Antimicrobial activity (disk diffusion or MIC assays against Gram+/Gram– bacteria) .
    Dose-response curves (IC₅₀/EC₅₀) and selectivity indices should be calculated to prioritize further studies.

Advanced Research Questions

Q. How do substituent modifications (e.g., chloro vs. methoxy groups) impact biological activity?

  • Methodological Answer : Comparative SAR studies are essential. For example:

  • Replace the 5-chloro-2-methoxybenzoyl group with a trifluoromethyl or trimethoxybenzoyl moiety (see ) to assess hydrophobicity/electron effects.
  • Use molecular docking (e.g., AutoDock Vina) to predict binding interactions with targets like serotonin receptors or kinases .
  • Synthesize analogs (e.g., 3-methyl instead of 3-ethyl) and compare bioactivity data to determine steric/electronic contributions .
    Tabulated data from similar compounds (e.g., antitumor activity of 1,3,8-triazaspiro[4.5]decane-2,4-dione derivatives) can guide prioritization .

Q. What strategies resolve contradictions in reported synthetic yields or purity?

  • Methodological Answer : Discrepancies often arise from:

  • Reagent quality : Use freshly distilled solvents (e.g., anhydrous DMF) to avoid side reactions.
  • Reaction monitoring : Employ TLC or LC-MS to track intermediate formation and optimize reaction times .
  • Byproduct analysis : Use high-resolution mass spectrometry to identify impurities (e.g., dehalogenated byproducts) and adjust protecting groups .

Q. How can computational modeling guide the design of derivatives with improved pharmacokinetics?

  • Methodological Answer :

  • ADMET prediction : Tools like SwissADME or ADMETLab2.0 can forecast solubility, CYP450 interactions, and blood-brain barrier penetration.
  • Quantum mechanical calculations : Assess the electronic effects of substituents (e.g., chloro vs. methoxy) on reactivity and stability .
  • Molecular dynamics simulations : Study spirocyclic scaffold rigidity and its impact on target binding (e.g., FAK inhibition in cancer cells) .

Q. What advanced techniques validate mechanistic hypotheses (e.g., enzyme inhibition vs. protein degradation)?

  • Methodological Answer :

  • SPR (Surface Plasmon Resonance) : Measure real-time binding kinetics to confirm direct target engagement.
  • Western blotting : Quantify downstream effects (e.g., MMP-2/9 downregulation in metastatic cells) .
  • CETSA (Cellular Thermal Shift Assay) : Verify target stabilization in live cells upon compound treatment.

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